Methyl (3S)-3-aminohexanoate
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Overview
Description
Methyl (3S)-3-aminohexanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl (3S)-3-aminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl (3S)-3-aminohexanoate can be compared with other similar compounds, such as:
Methyl (3S)-3-aminoheptanoate: Differing by one carbon in the alkyl chain, affecting its physical and chemical properties.
Methyl (3S)-3-aminopentanoate: Shorter alkyl chain, leading to different reactivity and applications.
Methyl (3S)-3-amino-4-methylpentanoate: Presence of a methyl group on the alkyl chain, influencing its steric and electronic properties.
Uniqueness: this compound’s unique combination of an amino group and a methyl ester functional group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3S)-3-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
UEOPHSISSQTFHC-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC)N |
Canonical SMILES |
CCCC(CC(=O)OC)N |
Origin of Product |
United States |
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